![molecular formula C13H11ClFNOS B5871214 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5871214.png)
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CTAP is a selective antagonist of the mu-opioid receptor, which is a key player in the regulation of pain, reward, and addiction. In
作用机制
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of the analgesic and rewarding effects of opioids, as well as the reduction of drug-seeking behavior.
Biochemical and Physiological Effects:
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the reduction of drug-seeking behavior, and the attenuation of opioid withdrawal symptoms. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, reward, and pain.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for the specific study of this receptor's role in various physiological and pathological conditions. However, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has some limitations, including its relatively low potency compared to other mu-opioid receptor antagonists, and its potential for off-target effects on other receptors.
未来方向
There are several future directions for research on 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide and the mu-opioid receptor. One area of interest is the development of more potent and selective mu-opioid receptor antagonists for use in clinical settings. Another area of interest is the investigation of the role of the mu-opioid receptor in chronic pain conditions, as well as the development of new therapies for these conditions. Additionally, further research is needed to understand the complex interactions between the mu-opioid receptor and other neurotransmitter systems, such as the endocannabinoid system, and their implications for drug addiction and pain management.
合成方法
The synthesis of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide involves several steps, starting with the reaction of 4-fluoroacetophenone with thiosemicarbazide to form 4-fluorophenylthiosemicarbazide. This intermediate is then reacted with 2-bromoethylchloride to form 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide. The final product is obtained through purification and isolation techniques such as recrystallization or column chromatography.
科学研究应用
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has been extensively used in scientific research to study the role of the mu-opioid receptor in various physiological and pathological conditions. It has been shown to block the analgesic effects of opioids, suggesting that the mu-opioid receptor is the primary target for pain relief. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide has also been used to investigate the role of the mu-opioid receptor in drug addiction, as it can block the rewarding effects of opioids and reduce drug-seeking behavior.
属性
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-12-6-5-11(18-12)13(17)16-8-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKFYQDMODITCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

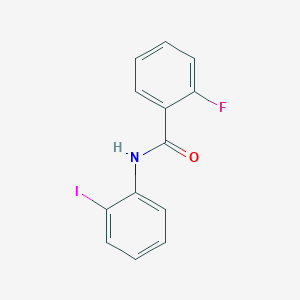
![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)
![methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)
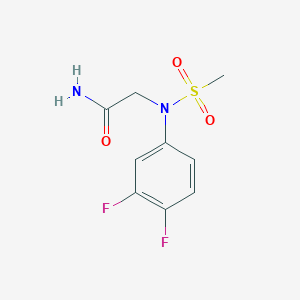
![4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871195.png)
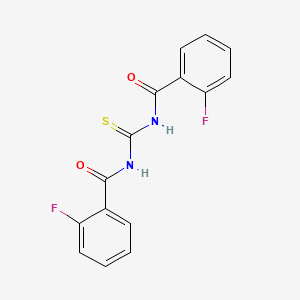
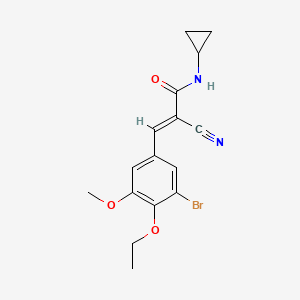
![4,5-dimethyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5871209.png)

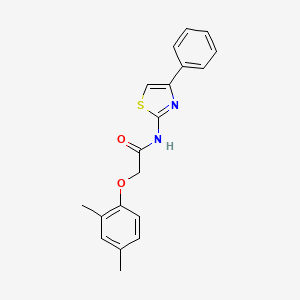
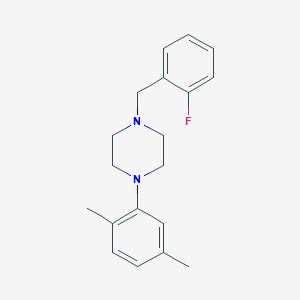
![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)
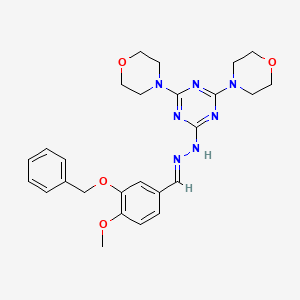
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)